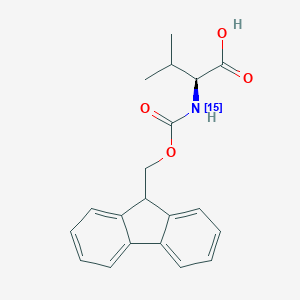

Fmoc-Val-OH-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

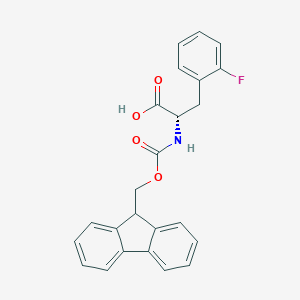

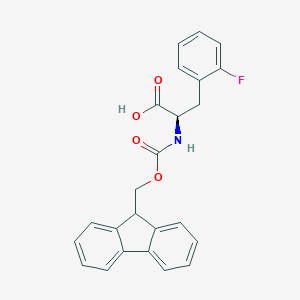

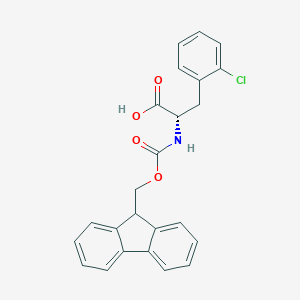

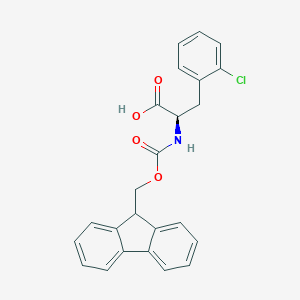

Fmoc-Val-OH-15N is an amino acid derivative that is widely used in the synthesis of peptides, proteins and other biomolecules. It is a fluorinated derivative of the amino acid valine, and is labeled with 15N isotope. Fmoc-Val-OH-15N is a key reagent in the synthesis of peptides, proteins and other biomolecules, and is often used as a tracer in biochemical and physiological studies.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Val-OH-15N is a versatile reagent used in Fmoc Solid-phase peptide synthesis . This method is a common approach for the production of peptides, which are compounds consisting of amino acids linked via amide bonds. The Fmoc group (9-Fluorenylmethoxycarbonyl) is a protective group used in the synthesis of these peptides .

Isotope Labeling

Fmoc-Val-OH-15N is used in isotope labeling, a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell . The isotope of nitrogen-15 (^15N) is a stable, non-radioactive isotope that is useful in various fields such as biochemistry, metabolism, and protein interactions .

NMR Spectroscopy

Fmoc-Val-OH-15N is suitable for bio NMR applications . Nuclear Magnetic Resonance (NMR) spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

Study of Protein Structure

Fmoc-Val-OH-15N can be used in the study of protein structure . By incorporating ^15N into peptides, researchers can use various spectroscopic techniques, including NMR, to gain insight into the structure and dynamics of proteins .

Metabolic Studies

Fmoc-Val-OH-15N can be used in metabolic studies . The ^15N label allows for the tracking of the metabolic pathways of valine, an essential amino acid, in biological systems .

Drug Development

Fmoc-Val-OH-15N can be used in drug development . The ^15N label can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs that include the valine moiety .

Propriétés

IUPAC Name |

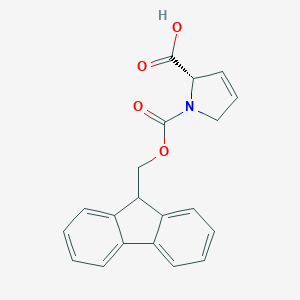

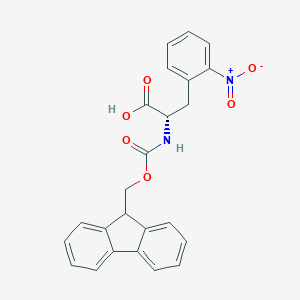

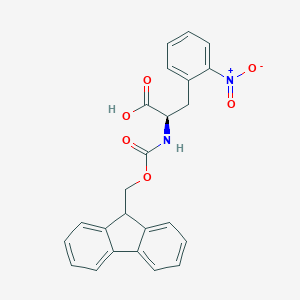

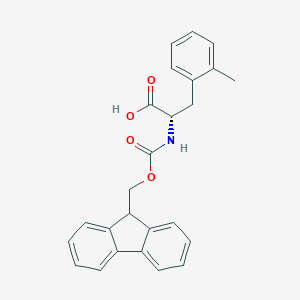

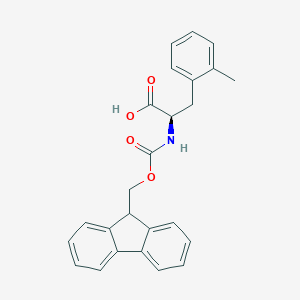

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-STBUMTBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583869 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-OH-15N | |

CAS RN |

125700-35-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.